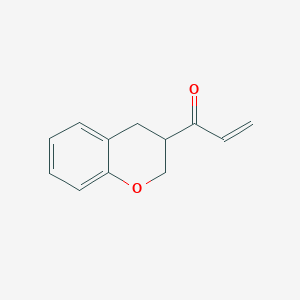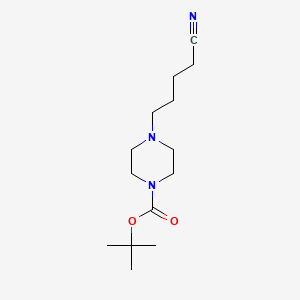
Ethyl3-(oxan-2-yl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(oxan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom, and a keto group attached to the third carbon of the propanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(oxan-2-yl)-3-oxopropanoate typically involves the esterification of 3-(oxan-2-yl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(oxan-2-yl)-3-oxopropanoic acid+ethanolH2SO4ethyl 3-(oxan-2-yl)-3-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(oxan-2-yl)-3-oxopropanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, reducing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(oxan-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: 3-(oxan-2-yl)-3-oxopropanoic acid
Reduction: Ethyl 3-(oxan-2-yl)-3-hydroxypropanoate
Substitution: 3-(oxan-2-yl)-3-oxopropanoic acid and ethanol
Aplicaciones Científicas De Investigación
Ethyl 3-(oxan-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(oxan-2-yl)-3-oxopropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or keto group reduction, leading to the formation of biologically active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxopropanoate: Lacks the oxane ring, making it less structurally complex.
Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate: Contains a tetrahydrofuran ring instead of an oxane ring.
Ethyl 3-(pyran-2-yl)-3-oxopropanoate: Contains a pyran ring, which is a six-membered ring with one oxygen atom but differs in the position of the oxygen atom.
Uniqueness
Ethyl 3-(oxan-2-yl)-3-oxopropanoate is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 3-(oxan-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H16O4/c1-2-13-10(12)7-8(11)9-5-3-4-6-14-9/h9H,2-7H2,1H3 |
Clave InChI |
WAMYDXRIMDDXQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)


![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)



![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)


